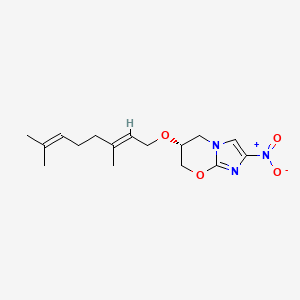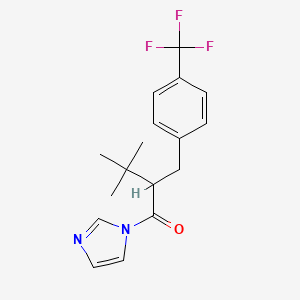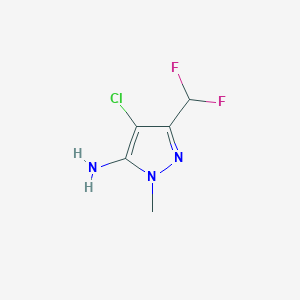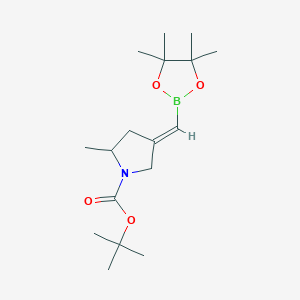![molecular formula C17H14N4OS B12940321 (2Z)-3-[(1H-Benzimidazol-2-yl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one CAS No. 89334-78-1](/img/structure/B12940321.png)
(2Z)-3-[(1H-Benzimidazol-2-yl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(phenylimino)thiazolidin-4-one” is a complex organic compound that features a benzimidazole moiety linked to a thiazolidinone ring via a phenylimino group. Compounds containing benzimidazole and thiazolidinone structures are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(phenylimino)thiazolidin-4-one” typically involves multi-step organic reactions. One common method is the condensation of 2-aminobenzimidazole with a suitable aldehyde to form an imine intermediate. This intermediate can then react with thiazolidinone derivatives under controlled conditions to yield the final product. Reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxide derivatives, while reduction could produce amine-substituted thiazolidinones.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, compounds with benzimidazole and thiazolidinone structures have shown promise as antimicrobial and antiviral agents. They can inhibit the growth of bacteria, fungi, and viruses by targeting specific enzymes and pathways.
Medicine
In medicine, these compounds are being investigated for their potential anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth.
Industry
Industrially, such compounds can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of “3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(phenylimino)thiazolidin-4-one” involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. The thiazolidinone ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Benzimidazolyl)-3-phenylthiazolidin-4-one
- 2-(2-Benzimidazolyl)-3-(4-methoxyphenyl)thiazolidin-4-one
- 2-(2-Benzimidazolyl)-3-(4-chlorophenyl)thiazolidin-4-one
Uniqueness
“3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(phenylimino)thiazolidin-4-one” is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenylimino group linked to the thiazolidinone ring provides additional sites for functionalization, potentially leading to novel derivatives with enhanced properties.
Propriétés
Numéro CAS |
89334-78-1 |
|---|---|
Formule moléculaire |
C17H14N4OS |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3-(1H-benzimidazol-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14N4OS/c22-16-11-23-17(18-12-6-2-1-3-7-12)21(16)10-15-19-13-8-4-5-9-14(13)20-15/h1-9H,10-11H2,(H,19,20) |
Clé InChI |
LLVHNHRAWNLOAH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)CC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



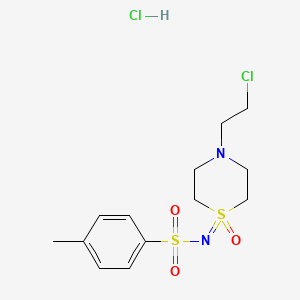
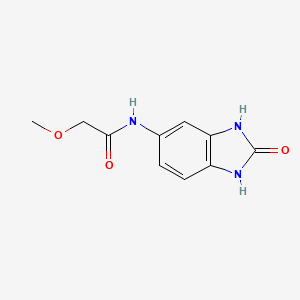
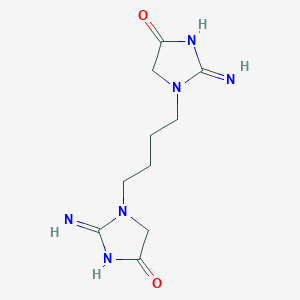
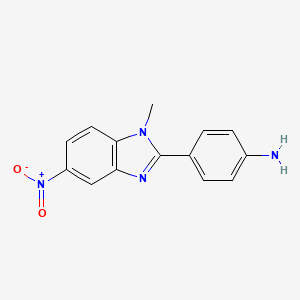
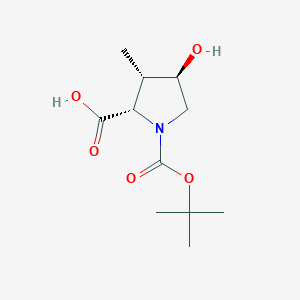
![4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline](/img/structure/B12940262.png)

